molecular formula C8H9NO3 B169520 5,6-Dimethoxypicolinaldehyde CAS No. 106331-68-4

5,6-Dimethoxypicolinaldehyde

Cat. No. B169520
CAS RN: 106331-68-4
M. Wt: 167.16 g/mol
InChI Key: FIRAPCOCRVQDEQ-UHFFFAOYSA-N
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Description

5,6-Dimethoxypicolinaldehyde is a chemical compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . The compound is solid in form .


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthetic Applications and Chemical Properties

5,6-Dimethoxy-1-indanone derivatives are pivotal in organic synthesis, offering pathways to complex molecular structures. For instance, 5,6-Dimethoxyphenanthriporphyrin and its organometallic complexes with copper(III) undergo fascinating exocyclic transformations, showcasing their utility in synthesizing novel organometallic ligands with unique coordination cores (Kupietz et al., 2019). Additionally, the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone for antimicrobial applications indicates their potential in medical chemistry, highlighting their role in creating compounds with promising antibacterial activity (Patel et al., 2018).

Electrosynthesis and Material Development

The electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, utilizing a thin layer flow cell without added electrolyte, exemplifies the innovative applications of dimethoxy derivatives in synthesizing valuable chemicals through environmentally friendly processes (Horii et al., 2005). Moreover, the electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid into poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) demonstrates their application in creating melanin-like polymers with unique electrochromic and structural properties, offering insights into advanced material science (Povlich et al., 2010).

Bioactive Compound Synthesis

Research into the synthesis and characterization of compounds like 5,6-dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide reveals the exploration of dimethoxyindole derivatives as bioactive molecules, underlining the interdisciplinary nature of these compounds spanning chemistry and biology (Chen et al., 2012).

Safety and Hazards

The safety information available indicates that 5,6-Dimethoxypicolinaldehyde may be harmful if swallowed, may cause skin irritation, and may cause serious eye damage . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

5,6-dimethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-10)9-8(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRAPCOCRVQDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630101
Record name 5,6-Dimethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106331-68-4
Record name 5,6-Dimethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxypyridine-2-carbaldehyde
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